molecular formula C18H20N6O B2660242 2-{4-[6-(Furan-2-yl)pyridazin-3-yl]piperazin-1-yl}-4,6-dimethylpyrimidine CAS No. 2380193-85-9

2-{4-[6-(Furan-2-yl)pyridazin-3-yl]piperazin-1-yl}-4,6-dimethylpyrimidine

Cat. No.: B2660242
CAS No.: 2380193-85-9
M. Wt: 336.399
InChI Key: ZOJMWUCQWGYTGI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a 4,6-dimethylpyrimidine core linked to a piperazine moiety, which is further substituted with a pyridazine ring bearing a furan-2-yl group. The structure integrates multiple heterocyclic systems, a design strategy commonly employed in medicinal chemistry to enhance binding affinity and selectivity toward biological targets. Its synthesis likely involves sequential nucleophilic substitution reactions, as evidenced by analogous protocols for pyrimidine-piperazine derivatives (e.g., coupling of chloropyrimidines with excess piperazine in THF/water mixtures) . The furan and pyridazine groups may contribute to π-π stacking or hydrogen-bonding interactions, while the dimethylpyrimidine-piperazine scaffold is associated with CNS or kinase-targeting activity in related compounds .

Properties

IUPAC Name

2-[4-[6-(furan-2-yl)pyridazin-3-yl]piperazin-1-yl]-4,6-dimethylpyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N6O/c1-13-12-14(2)20-18(19-13)24-9-7-23(8-10-24)17-6-5-15(21-22-17)16-4-3-11-25-16/h3-6,11-12H,7-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOJMWUCQWGYTGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)N2CCN(CC2)C3=NN=C(C=C3)C4=CC=CO4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{4-[6-(Furan-2-yl)pyridazin-3-yl]piperazin-1-yl}-4,6-dimethylpyrimidine typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyridazine ring, followed by the introduction of the furan and piperazine groups. The final step involves the formation of the pyrimidine ring. Specific reaction conditions, such as the use of anhydrous solvents and controlled temperatures, are crucial to ensure high yields and purity of the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

2-{4-[6-(Furan-2-yl)pyridazin-3-yl]piperazin-1-yl}-4,6-dimethylpyrimidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted derivatives of the original compound, which can exhibit different chemical and biological properties .

Scientific Research Applications

2-{4-[6-(Furan-2-yl)pyridazin-3-yl]piperazin-1-yl}-4,6-dimethylpyrimidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-{4-[6-(Furan-2-yl)pyridazin-3-yl]piperazin-1-yl}-4,6-dimethylpyrimidine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation, thereby exhibiting anticancer activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Findings

Synthetic Efficiency :

  • The target compound’s pyrimidine-piperazine core shares synthetic parallels with 4,6-dimethyl-2-(piperazin-1-yl)pyrimidine (8) , where high yields (96%) are achieved via excess piperazine in THF/water . However, introducing bulkier substituents (e.g., pyridazine-furan) may reduce yields due to steric hindrance, as seen in indolylpyrimidylpiperazine derivatives (38–77%) .

Structural Modifications and Bioactivity: Sulfonyl vs. Furan Groups: The sulfonyl-piperazine derivative in exhibits a higher molecular weight (494.19 g/mol) and likely improved solubility compared to the target compound’s furan group. Sulfonyl moieties are known to enhance target engagement in kinase inhibitors. Chlorothienyl vs.

Heterocyclic Diversity :

  • Compounds like the bipyrazole-pyrimidine derivatives demonstrate that replacing pyridazine with pyrazole alters electronic properties and binding modes, favoring interactions with metal ions or inflammatory targets.

Challenges in Design: The thienopyrimidine-morpholine compound highlights the trade-off between structural complexity (e.g., fused thieno-pyrimidine) and synthetic feasibility, a consideration applicable to the target compound’s pyridazine-furan system.

Biological Activity

The compound 2-{4-[6-(Furan-2-yl)pyridazin-3-yl]piperazin-1-yl}-4,6-dimethylpyrimidine is a novel organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological activity, mechanisms of action, and therapeutic applications based on recent research findings.

Synthesis

The synthesis of this compound typically involves multiple steps, including the formation of the pyridazine and furan rings, as well as the piperazine unit. Common synthetic routes may include:

  • Formation of the Pyridazine Ring : Reaction of hydrazine derivatives with diketones.
  • Introduction of the Furan Ring : Coupling reactions such as Suzuki or Heck reactions.
  • Piperazine Formation : Nucleophilic substitution with dihaloalkanes.
  • Final Coupling : Palladium-catalyzed cross-coupling to form the final product.

Biological Activity

Research has indicated that 2-{4-[6-(Furan-2-yl)pyridazin-3-yl]piperazin-1-yl}-4,6-dimethylpyrimidine exhibits various biological activities, particularly in the fields of oncology and infectious diseases.

Antitumor Activity

Several studies have investigated the antitumor properties of derivatives containing similar structural motifs. For instance, compounds with furan and pyridazine rings have shown promising results against various cancer cell lines:

CompoundCell LineIC50 (µM)
Compound AA549 (Lung)6.26
Compound BHCC827 (Lung)6.48
Compound CNCI-H358 (Lung)20.46

These results indicate that compounds with similar structures can inhibit cell proliferation effectively while maintaining low cytotoxicity towards normal cells .

Antimicrobial Activity

Research has also highlighted potential antimicrobial effects against Mycobacterium tuberculosis. Compounds derived from similar frameworks have demonstrated significant activity, with IC90 values ranging from 3.73 to 40.32 µM . This suggests that the target compound may also possess similar antimicrobial properties.

The mechanism by which 2-{4-[6-(Furan-2-yl)pyridazin-3-yl]piperazin-1-yl}-4,6-dimethylpyrimidine exerts its biological effects is likely through interaction with specific molecular targets such as enzymes or receptors. The compound may act as an inhibitor or modulator, leading to alterations in cellular signaling pathways that affect cell growth and survival.

Case Studies

  • Antitumor Efficacy : In vitro studies have shown that compounds with similar structural features significantly inhibited tumor cell growth in both 2D and 3D culture systems, suggesting their potential for further development as anticancer agents .
  • Antimicrobial Testing : Compounds were tested for their ability to inhibit Mycobacterium tuberculosis, showing promising results that warrant further investigation into their use as anti-tubercular agents .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.